molecular formula C16H13NO2 B1609541 benzyl 1H-indole-2-carboxylate CAS No. 78277-27-7

benzyl 1H-indole-2-carboxylate

Cat. No. B1609541
CAS RN: 78277-27-7
M. Wt: 251.28 g/mol
InChI Key: GBVAGZMJJSANDQ-UHFFFAOYSA-N
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Description

Benzyl 1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl 1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78277-27-7

Product Name

benzyl 1H-indole-2-carboxylate

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 1H-indole-2-carboxylate

InChI

InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-10,17H,11H2

InChI Key

GBVAGZMJJSANDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.32 g of 2-indolecarboxylic acid in 70 ml of THF are placed in a three-necked flask at RT, 10.38 g of carbonyldiimidazole are added and, after the evolution of gas has ceased, 7.62 g of benzyl alcohol are then added. After refluxing for 5 hours, the mixture is poured into water and extracted with DCM, and the extracts are dried and evaporated. The crystals formed are washed with iPrOH to give 13.62 g of the expected compound: m.p.=136° C.
Quantity
10.32 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.38 g
Type
reactant
Reaction Step Two
Quantity
7.62 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 19.9 g (124 mmol) of indole-2-carboxylic acid, 16 ml (155 mmol) of benzyl alcohol, and 3.0 g (25 mmol) of 4-dimethylaminopyridine in 800 ml of dichloromethane was treated with 25.6 g (124 mmol) of N,N'-dicyclohexylcarbodiimide and stirred at ambient temperature for 2.5 h. The resulting mixture was filtered, concentrated in vacuo, taken up in 1 l of ethyl acetate, and filtered. The solution was subsequently washed sequentially with 1N NCl, H2O, saturated NaHCO3, and saturated brine, dried over MgSO4, and concentrated. Recrystallization of the residue from ethyl acetate/hexane gave three crops of crystalline material containing 15.79 g, 11.13 g, and 2.25 g of the desired compound (94%). 1H NMR (CDCl3) δ 5.40 (s,2H), 7.26 (br t,1H), 7.3-7.5 (m,8H), 7.69 (br d,1H), 8.9 (br s,1H). Mass spectrum: (M+H)+ =252.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

5 g of N,N′-carbonyldiimidazole are introduced into a solution of 5 g of indole-2-carboxylic acid in 50 ml of dry tetrahydrofuran; after stirring for 12 hours at ambient temperature, 3.7 g of benzyl alcohol are added and the reaction mixture is brought to its reflux temperature; this is maintained for 8 hours, before removing the solvent by distillation under reduced pressure. The residue is dissolved in ethyl acetate and the organic phase is washed with a N aqueous NaOH solution and then dried before evaporation of the solvent.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two

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